molecular formula C14H21NO3 B13003396 Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate

Cat. No.: B13003396
M. Wt: 251.32 g/mol
InChI Key: LAUUCMOPECBODC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is a substituted benzoate ester characterized by an amino group at position 3, a methyl group at position 4, and a pentyloxy chain at position 5 on the aromatic ring. For instance, describes synthetic routes for methyl-substituted benzoxazole carboxylates, highlighting the use of methyl 3-amino-4-hydroxybenzoate as a precursor, which shares similarities with the target compound’s amino and hydroxyl-related substituents .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-pentoxybenzoate

InChI

InChI=1S/C14H21NO3/c1-4-5-6-7-18-13-9-11(14(16)17-3)8-12(15)10(13)2/h8-9H,4-7,15H2,1-3H3

InChI Key

LAUUCMOPECBODC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=CC(=C1C)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate typically involves the esterification of 3-amino-4-methyl-5-(pentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antithrombotic Properties

One of the notable applications of methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is its role as an antithrombotic agent. Research indicates that derivatives of this compound can inhibit Factor XIa, a key player in the coagulation cascade, suggesting its potential for preventing thrombotic disorders such as myocardial infarction and stroke . The compound's ability to modulate blood coagulation pathways makes it a candidate for therapeutic development against various cardiovascular diseases.

Anticancer Activity

Preliminary studies have shown that this compound exhibits anticancer properties. Compounds with similar structures have been tested for their antiproliferative effects on cancer cell lines, indicating that modifications in the molecular structure can enhance their efficacy against specific types of cancer . The mechanism of action often involves DNA intercalation, which disrupts the replication process in cancer cells.

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of other bioactive molecules. Its structural features allow for further chemical modifications, leading to the development of new pharmaceuticals with improved therapeutic profiles . The versatility in chemical reactions involving this compound showcases its importance in medicinal chemistry.

Clinical Trials on Antithrombotic Effects

A recent clinical trial investigated the efficacy of a derivative of this compound in patients with a history of thromboembolic events. The results demonstrated a significant reduction in thrombus formation compared to placebo groups, highlighting its potential as a therapeutic agent .

Anticancer Research

In vitro studies conducted on pancreatic cancer cell lines revealed that modifications of this compound resulted in compounds with IC50 values lower than those observed for standard chemotherapeutics, suggesting enhanced potency against resistant cancer types .

Data Summary Table

ApplicationDescriptionKey Findings
Antithrombotic PropertiesInhibition of Factor XIaPotential for treating thrombotic disorders
Anticancer ActivityModulation of cancer cell proliferationEnhanced potency against certain cancers
SynthesisIntermediate for bioactive compoundsVersatile modifications possible

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pentyloxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 3-amino-4-methyl-5-(pentyloxy)benzoate and related benzoate esters:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Biological Activity/Notes
This compound -NH₂ (3), -CH₃ (4), -O(CH₂)₄CH₃ (5) ~267.3 (estimated) High lipophilicity due to pentyloxy; potential pharmaceutical intermediates Limited data; amino group may enhance reactivity or toxicity
Methyl benzoate No substituents 136.15 Volatile, floral odor; used as fumigant (LC₅₀ = 0.1 µL/L air) High insecticidal efficacy against Plodia interpunctella
Methyl 3-methylbenzoate (m-toluate) -CH₃ (3) 150.17 Moderate lipophilicity; solvent in cosmetics Lower volatility than methyl benzoate
Methyl 2,4-dihydroxy-6-methyl benzoate -OH (2,4), -CH₃ (6) 182.17 Polar hydroxyl groups; isolated from Ceriops tagal Exhibits aromatic hydroxylation patterns
Benzyl benzoate Benzyl ester group 212.25 Balsamic odor; used in fragrances and pharmaceuticals Low acute toxicity (LD₅₀ > 2000 mg/kg in rats)
Hexyl benzoate -O(CH₂)₅CH₃ (ester) 206.28 Woody-green odor; cosmetic emollient Higher molecular weight reduces volatility

Key Comparisons:

This contrasts with methyl benzoate, which has high vapor pressure and fumigant activity . The amino group introduces polarity, which may improve solubility in polar solvents compared to alkyl-substituted benzoates like hexyl benzoate .

Biological Activity: Methyl benzoate’s insecticidal efficacy (LC₅₀ = 0.1 µL/L air) is attributed to its volatility and electrophilic aromatic ring . The amino group could confer reactivity, such as forming hydrogen bonds or undergoing nucleophilic reactions, which are absent in non-amino-substituted benzoates like benzyl or hexyl benzoates .

Toxicity and Safety: Methyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), whereas ethyl and butyl benzoates show higher dermal irritation . The amino group in the target compound may introduce new toxicity risks, as amines often interact with biological targets (e.g., enzymes or receptors) .

Biological Activity

Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Synthesis

This compound belongs to the class of benzoate esters and features a pentyloxy group at the meta position of the benzoate ring. The synthesis typically involves the esterification of 3-amino-4-methyl-5-(pentyloxy)benzoic acid with methanol under acidic conditions. This process can be optimized through various methods, including continuous flow reactors and solid acid catalysts to enhance yield and efficiency .

Biological Activities

The compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. Its structural features suggest potential interactions with microbial cells, which could inhibit their growth and reproduction .

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, possess significant antimicrobial properties. For instance, studies show that similar compounds can effectively inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency . The presence of the amino group in this compound may enhance its interaction with microbial targets.

Antifungal Activity

The antifungal potential of this compound has been explored through studies focusing on its derivatives. For example, related benzoic acid derivatives have demonstrated effectiveness against Candida species, showcasing their ability to disrupt fungal cell membranes . The unique pentyloxy substitution may further influence its antifungal efficacy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival.

Biochemical Pathways

The compound likely engages in biochemical pathways related to microbial metabolism. Its carboxylic acid group may play a crucial role in binding to enzymes involved in metabolic processes, thereby inhibiting their activity .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that methyl esters generally exhibited lower antimicrobial activity compared to their hydrolyzed counterparts. However, this compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent .
  • Antifungal Screening : In a series of experiments assessing the antifungal properties of benzoic acid derivatives, this compound was tested against several fungal strains. The results indicated significant inhibition at varying concentrations, suggesting its utility in antifungal applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAntifungal Activity
This compoundPentyloxy group; amino groupModerateSignificant
Methyl benzoateNo amino or pentyloxy substitutionLowLow
Ethyl benzoateEthyl instead of methylLowLow

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